2-FLuoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid ester derivative with a benzene ring. This compound is significant in organic synthesis and has various applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes:
Step 1: A substitution reaction where a fluorine atom is introduced to the benzene ring.
Step 2:
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted benzamides.
Oxidation and Reduction: These reactions can modify the functional groups on the benzene ring, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The boronic acid ester group makes it suitable for Suzuki coupling reactions, forming carbon-carbon bonds.
Scientific Research Applications
This compound has diverse applications in scientific research:
Biology: Acts as a probe in biochemical assays due to its ability to interact with specific biomolecules.
Medicine: Investigated for its potential as an enzyme inhibitor and in the design of anticancer drugs.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar compounds include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid ester with similar applications in organic synthesis.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in coupling reactions and as an intermediate in the synthesis of pharmaceuticals.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Employed in the synthesis of complex organic molecules.
The uniqueness of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lies in its specific functional groups, which provide distinct reactivity and applications in various fields .
Properties
IUPAC Name |
2-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(18)17-5/h6-8H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUQXWHNVGTSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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